molecular formula C19H16Cl2N2OS B11047675 5-benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylpyrimidin-4(3H)-one

5-benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylpyrimidin-4(3H)-one

Cat. No.: B11047675
M. Wt: 391.3 g/mol
InChI Key: FDHQSXVBWGOTGG-UHFFFAOYSA-N
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Description

5-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone is a synthetic organic compound with a complex structure It features a pyrimidinone core substituted with benzyl, dichlorobenzyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone typically involves multiple steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of the Benzyl and Dichlorobenzyl Groups: The benzyl and dichlorobenzyl groups can be introduced via nucleophilic substitution reactions. For example, benzyl chloride and 2,4-dichlorobenzyl chloride can react with the pyrimidinone core in the presence of a base like sodium hydride.

    Sulfur Introduction: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reagent reacts with the dichlorobenzyl group under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the dichlorobenzyl group.

    Substitution: The benzyl and dichlorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium hydride, benzyl chloride, 2,4-dichlorobenzyl chloride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted pyrimidinone derivatives.

Scientific Research Applications

5-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activities.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 5-benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2,4-dichlorobenzamide: Similar in structure but lacks the pyrimidinone core.

    2,4-Dichlorobenzyl chloride: Shares the dichlorobenzyl group but is a simpler molecule.

    Benzimidazole Derivatives: Structurally related due to the presence of heterocyclic rings and potential biological activities.

Uniqueness

5-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone is unique due to its combination of a pyrimidinone core with benzyl and dichlorobenzyl groups, which may confer distinct chemical and biological properties not found in simpler or structurally different compounds.

Properties

Molecular Formula

C19H16Cl2N2OS

Molecular Weight

391.3 g/mol

IUPAC Name

5-benzyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C19H16Cl2N2OS/c1-12-16(9-13-5-3-2-4-6-13)18(24)23-19(22-12)25-11-14-7-8-15(20)10-17(14)21/h2-8,10H,9,11H2,1H3,(H,22,23,24)

InChI Key

FDHQSXVBWGOTGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3

Origin of Product

United States

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